

# Commercial Suppliers and Advanced Applications of L-Methionine-<sup>13</sup>C,d<sub>3</sub>: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and multifaceted applications of L-Methionine-<sup>13</sup>C,d<sub>3</sub>, a stable isotope-labeled amino acid crucial for advancements in metabolic research, drug development, and proteomics. This document details the quality specifications from various commercial suppliers, outlines key experimental methodologies, and visualizes the intricate signaling pathways where this powerful research tool is applied.

# **Commercial Availability and Quality Specifications**

L-Methionine-<sup>13</sup>C,d<sub>3</sub> is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The primary use of this isotopically enriched molecule is as a tracer in metabolic studies and as an internal standard for quantitative mass spectrometry.[1] [2] Key suppliers include Sigma-Aldrich (Merck), Cambridge Isotope Laboratories, Inc., and MedchemExpress. The quality and purity of L-Methionine-<sup>13</sup>C,d<sub>3</sub> are critical for the accuracy and reproducibility of experimental results. Below is a summary of typical product specifications from these suppliers.



Supplier	Catalog Number (Example )	Isotopic Purity (¹³C)	Isotopic Purity (D)	Chemical Purity	CAS Number	Molecular Formula
Sigma- Aldrich (Merck)	299154	≥99 atom %	≥99 atom %	≥99% (CP)	73488-65- 0	<sup>13</sup> CD <sub>3</sub> SCH <sub>2</sub> CH <sub>2</sub> CH(NH <sub>2</sub> )CO <sub>2</sub> H
Cambridge Isotope Laboratorie s, Inc.	CDLM- 9289	99%	98%	≥98%	73488-65- 0	<sup>13</sup> CD₃SCH₂ CH₂CH(NH ₂)CO₂H
MedchemE xpress	HY- N0326S2	99.4 atom %	99.8 atom %	99.9% (HPLC)	73488-65- 0	C4 <sup>13</sup> CH <sub>8</sub> D <sub>3</sub> NO <sub>2</sub> S

# Synthesis, Purification, and Quality Control

The synthesis of L-Methionine-<sup>13</sup>C,d<sub>3</sub> involves the introduction of a <sup>13</sup>C-labeled methyl group and three deuterium atoms. A common synthetic route starts with a suitable precursor, such as L-homocysteine, which is then methylated using a doubly labeled methylating agent like <sup>13</sup>CD<sub>3</sub>I.

A representative synthesis for a related compound, L-Methionine-<sup>13</sup>CH<sub>3</sub>S, involves the reduction of L-homocystine with sodium in liquid ammonia to form the sodium salt of L-homocysteine.[3] This is followed by reaction with <sup>13</sup>C-labeled methyl iodide.[3] A similar principle would apply for the synthesis of L-Methionine-<sup>13</sup>C,d<sub>3</sub>, using <sup>13</sup>CD<sub>3</sub>I as the methylating agent.

Purification of the final product is typically achieved through recrystallization to ensure high chemical purity.[3]

Quality control is paramount and involves a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the final product. These methods include:

 Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the molecular structure and the position of the isotopic labels.[4]



- Mass Spectrometry (MS): MS is employed to verify the molecular weight and to determine
  the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule.[1]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound.

# **Key Methionine-Related Signaling Pathways**

Methionine is a critical node in cellular metabolism, participating in several interconnected pathways that are fundamental to cell growth, proliferation, and survival.[3][5] The availability of L-Methionine-<sup>13</sup>C,d<sub>3</sub> allows for the precise tracing of methionine flux through these pathways.

# **Methionine Cycle (One-Carbon Metabolism)**

The methionine cycle is central to the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including DNA, RNA, and protein methylation.[4][6][7][8]



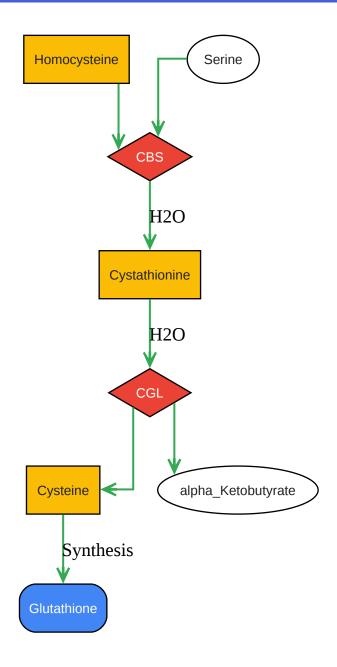
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Methionine Cycle and SAM Synthesis.

# **Transsulfuration Pathway**

When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to synthesize cysteine, a precursor for the major cellular antioxidant, glutathione.[4][7]





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Transsulfuration Pathway for Cysteine Synthesis.

# **Methionine Salvage Pathway**

The methionine salvage pathway recycles the methylthioadenosine (MTA) generated from polyamine synthesis and other metabolic reactions back to methionine, thus conserving this essential amino acid.[9][10][11][12]

Methionine Salvage Pathway.



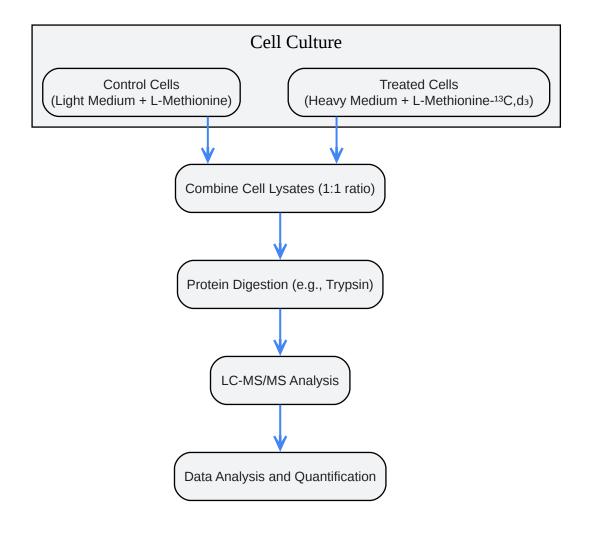
# **Experimental Protocols and Applications**

L-Methionine- $^{13}$ C,d $^{3}$  is a versatile tool in modern biological and pharmaceutical research. Its applications range from quantitative proteomics to detailed metabolic flux analysis.

# Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[13][14] Cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.

Experimental Workflow for SILAC using L-Methionine-13C,d3:



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#### SILAC Experimental Workflow.

#### Methodology:

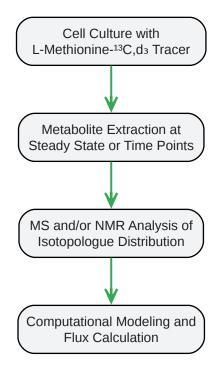
- Cell Culture: Two populations of cells are cultured in parallel. The "light" population is grown in standard medium containing unlabeled L-methionine, while the "heavy" population is cultured in medium where L-methionine is replaced with L-Methionine-13C,d3.[13][14]
- Incorporation: The cells are cultured for a sufficient number of cell divisions to ensure nearcomplete incorporation of the labeled amino acid into the proteome.[13]
- Experimental Treatment: The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle).
- Sample Preparation: The "light" and "heavy" cell populations are combined, lysed, and the proteins are extracted.
- Proteomic Analysis: The combined protein sample is digested (e.g., with trypsin), and the
  resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LCMS/MS).
- Quantification: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

## **Metabolic Flux Analysis (MFA)**

<sup>13</sup>C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. [15][16][17][18] By supplying L-Methionine-<sup>13</sup>C,d₃ as a tracer, researchers can follow the path of the labeled carbon and deuterium atoms through the metabolic network.

Experimental Workflow for <sup>13</sup>C-MFA:





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Metabolic Flux Analysis (MFA) Workflow.

#### Methodology:

- Tracer Experiment: Cells are cultured in a medium containing L-Methionine-¹³C,d₃ as the sole source of methionine.
- Sample Collection: Once the metabolic network has reached an isotopic steady state, or at various time points for dynamic studies, the cells are harvested, and metabolites are extracted.
- Analytical Measurement: The isotopic labeling patterns of key intracellular metabolites are measured using mass spectrometry or NMR spectroscopy.
- Computational Modeling: The experimental labeling data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

# **Drug Metabolism Studies**

In drug development, understanding the metabolic fate of a drug candidate is crucial. L-Methionine-13C,d3 can be used to study methylation reactions involved in drug metabolism. By



tracking the transfer of the <sup>13</sup>CD<sub>3</sub> group to a drug molecule, researchers can identify and quantify methylated drug metabolites. This is particularly relevant for drugs that are metabolized by catechol-O-methyltransferase (COMT) or other methyltransferases.

# Conclusion

L-Methionine-<sup>13</sup>C,d<sub>3</sub> is an indispensable tool for researchers in the life sciences and drug development. Its commercial availability with high isotopic and chemical purity enables a wide range of applications, from elucidating the dynamics of complex signaling pathways to the precise quantification of proteomic changes and metabolic fluxes. The methodologies outlined in this guide provide a framework for leveraging the power of this stable isotope-labeled amino acid to advance our understanding of cellular metabolism and to accelerate the development of new therapeutic agents.

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